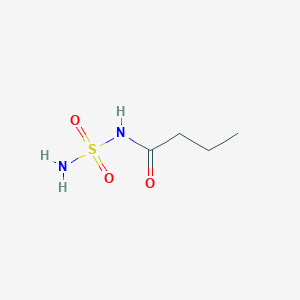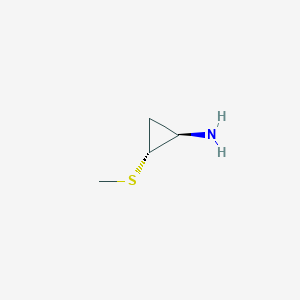
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a methylsulfanyl group attached to the second carbon and an amine group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by the introduction of the methylsulfanyl and amine groups. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring, followed by nucleophilic substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various cyclopropane derivatives with different functional groups.
Applications De Recherche Scientifique
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine: A diastereomer with different stereochemistry.
(1R,2R)-2-(Ethylsulfanyl)cyclopropan-1-amine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine group.
Uniqueness
(1R,2R)-2-(Methylsulfanyl)cyclopropan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both methylsulfanyl and amine groups make it a versatile compound for various applications.
Propriétés
Numéro CAS |
65561-70-8 |
|---|---|
Formule moléculaire |
C4H9NS |
Poids moléculaire |
103.19 g/mol |
Nom IUPAC |
(1R,2R)-2-methylsulfanylcyclopropan-1-amine |
InChI |
InChI=1S/C4H9NS/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
DHJHLOXOYYBNGF-QWWZWVQMSA-N |
SMILES isomérique |
CS[C@@H]1C[C@H]1N |
SMILES canonique |
CSC1CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

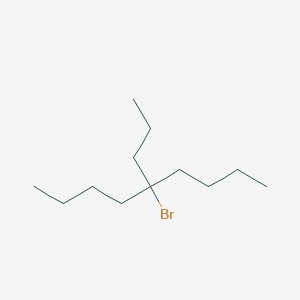
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)

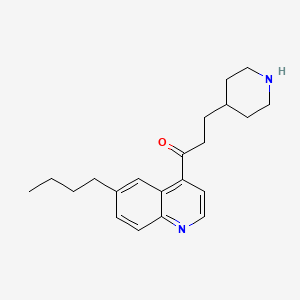
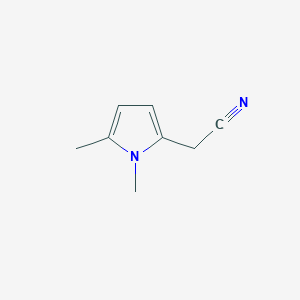

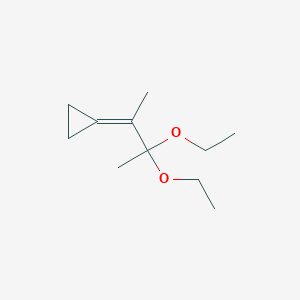
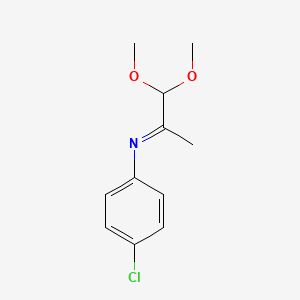
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)

